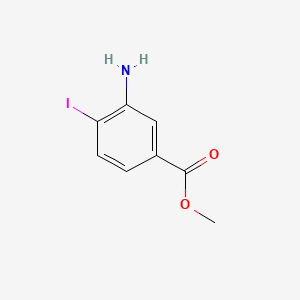

Methyl 3-amino-4-iodobenzoate

描述

Significance as a Research Intermediate in Organic Synthesis

In the realm of organic synthesis, Methyl 3-amino-4-iodobenzoate is highly valued as a versatile intermediate. thermofisher.krfishersci.decymitquimica.com Its molecular structure contains multiple functional groups that can participate in a variety of chemical reactions. The presence of the iodine atom, a halogen, makes the compound particularly suitable for cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The amino group can undergo diazotization followed by a range of substitution reactions, allowing for the introduction of various other functional groups. Furthermore, both the amino and the ester groups can be modified, adding to the compound's synthetic utility. This multi-functionality enables chemists to use this compound as a starting material to construct complex molecular architectures, including heterocyclic compounds, which are integral to many areas of chemistry. researchgate.net

Role in Pharmaceutical Research and Development

The development of new pharmaceutical agents often relies on the availability of versatile chemical building blocks, and this compound serves this purpose effectively. thermofisher.krcymitquimica.com Its structure is a component of various larger molecules that are investigated for their potential therapeutic properties. The ability to modify the different functional groups of this compound allows for the systematic alteration of a molecule's structure, which is a key strategy in medicinal chemistry for optimizing the biological activity of a potential drug candidate. The core structure of this compound can be found in various complex molecules that are the subject of pharmaceutical research.

Applications in Agrochemical and Dyestuff Fields

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical and dyestuff industries. thermofisher.krfishersci.decymitquimica.commyfisherstore.comcymitquimica.com In the agrochemical sector, it can be used as a starting material for the synthesis of new pesticides and herbicides. The specific arrangement of substituents on the aromatic ring can be a key determinant of the biological activity of these agrochemicals.

In the dyestuff industry, aromatic amines are fundamental components in the synthesis of a wide variety of dyes. The amino group in this compound can be diazotized and then coupled with other aromatic compounds to produce azo dyes, a major class of synthetic colorants. The presence of the iodine atom and the ester group can be used to fine-tune the color and properties of the final dye molecule.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and structurally related compounds continues to explore its synthetic potential. A significant area of investigation is its use in the synthesis of novel heterocyclic compounds. researchgate.net For instance, a related isomer, methyl 4-amino-3-iodobenzoate, has been utilized to create nitrogen-containing benzoannulated eight- and nine-membered heterocycles through ring-closing metathesis. researchgate.net This suggests that this compound could also be a valuable precursor for a wide range of complex, polycyclic systems that are of interest for their potential applications in materials science and medicinal chemistry. The reactivity of the carbon-iodine bond in palladium-catalyzed coupling reactions remains a key focus, enabling the construction of intricate molecular frameworks.

Compound Data

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 412947-54-7 | thermofisher.krthermofisher.com |

| Molecular Formula | C8H8INO2 | thermofisher.krthermofisher.comvwr.com |

| Molecular Weight | 277.06 g/mol | thermofisher.kr |

| Appearance | Yellow Powder | thermofisher.krthermofisher.com |

| Melting Point | 134-136 °C | vwr.com |

| Solubility | Slightly soluble in water | thermofisher.krfishersci.de |

| Storage | Light sensitive, store in dark | thermofisher.krfishersci.de |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEBNIVVLJEIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616435 | |

| Record name | Methyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412947-54-7 | |

| Record name | Methyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Amino 4 Iodobenzoate

Established Synthetic Routes to Methyl 3-amino-4-iodobenzoate

Traditional synthetic approaches to this compound rely on sequential reactions starting from readily available benzoate (B1203000) precursors. These methods are characterized by step-wise functional group transformations, including nitration, reduction, iodination, and esterification.

Multi-Step Synthesis from Benzoate Precursors

A common strategy begins with a substituted methyl benzoate and proceeds through a series of transformations to introduce the required amino and iodo groups. One such pathway starts from methyl 3-nitrobenzoate. This multi-step process involves the introduction of the iodine atom followed by the conversion of the nitro group to an amine. For instance, a three-step route can be employed starting from methyl 3-nitrobenzoate, which undergoes iodination, followed by the reduction of the nitro group.

Another approach might begin with the esterification of a pre-functionalized benzoic acid. For example, 3-amino-4-iodobenzoic acid can be esterified to yield the final product. The choice of the initial precursor often depends on commercial availability and the desired regioselectivity of the subsequent functionalization steps.

| Table 1: Example of a Multi-Step Synthesis Route | |

| Starting Material | Methyl 3-nitrobenzoate |

| Step 1: Iodination | Reagents: N-Iodosuccinimide (NIS)Solvent: Dimethylformamide (DMF)Conditions: 60°C |

| Step 2: Amination (Reduction) | Reagents: H₂ gas, Palladium on carbon (Pd/C) catalystSolvent: Ethanol |

| Final Product | This compound |

Amination and Iodination Reaction Sequences

The introduction of the amino and iodo groups onto the benzene (B151609) ring can be performed in different orders, each with its own advantages and challenges.

Iodination followed by Amination: A frequent sequence involves the initial iodination of a suitable precursor, such as a nitrobenzoate, followed by the reduction of the nitro group to an amine. The reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen pressure or by using chemical reducing agents like tin(II) chloride or iron powder in an acidic medium. This sequence is often preferred because the nitro group is a strong deactivating group, which can help direct the electrophilic iodination to the desired position.

Amination followed by Iodination: Alternatively, an amino-substituted precursor like methyl 3-aminobenzoate (B8586502) can be used as the starting material. The amino group is a powerful activating group, which directs electrophilic substitution to the ortho and para positions. Direct iodination of methyl 3-aminobenzoate would lead to the iodine atom being introduced at the position para to the amino group, which is the desired C-4 position. Common iodinating agents for this electrophilic aromatic substitution include iodine monochloride (ICl) or N-iodosuccinimide (NIS).

| Table 2: Reagents for Amination and Iodination | |

| Reaction | Reagents and Conditions |

| Amination (from Nitro group) | Catalytic Hydrogenation: H₂, Pd/C, Methanol (B129727), 25°C, 50 psi. |

| Chemical Reduction: Tin(II) chloride or Iron powder in acidic medium. | |

| Iodination (Electrophilic) | Reagents: Iodine monochloride (ICl) or N-iodosuccinimide (NIS). |

| Solvents: Acetic acid or Dimethylformamide (DMF). |

Esterification Processes in Methyl 3-amino-4-hydroxy-5-iodobenzoate Synthesis

While not the primary subject, understanding the synthesis of the related compound Methyl 3-amino-4-hydroxy-5-iodobenzoate provides insight into relevant esterification techniques. The final step in the synthesis of such benzoate esters is typically the esterification of the corresponding carboxylic acid. A standard laboratory method is the Fischer esterification, where the carboxylic acid (e.g., 3-amino-4-hydroxy-5-iodobenzoic acid) is refluxed with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com

Another effective method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). chemicalbook.com The resulting acyl chloride is then reacted with methanol to form the methyl ester. This two-step procedure is often faster and can be carried out under milder conditions than Fischer esterification. chemicalbook.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve efficient and selective bond formations. Palladium and copper catalysts are at the forefront of these advanced methods for synthesizing substituted aromatics like this compound.

Palladium-Catalyzed Reactions

Palladium catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which can be applied to the synthesis of complex benzoates. While direct palladium-catalyzed synthesis of this compound is not widely documented, related transformations highlight the potential of these methods. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using precursors like methyl 4-iodobenzoate (B1621894) or methyl 3-bromo-4-iodobenzoate, are well-established. nih.govmdpi.comorgsyn.org These reactions efficiently create new C-C bonds. nih.gov

Palladium-catalyzed C-H activation and functionalization represent a cutting-edge strategy. Research has shown the arylation of C(sp³)–H bonds using methyl 4-iodobenzoate as the aryl source, facilitated by a palladium acetate (B1210297) catalyst and specific ligands. nih.govmdpi.com Such methodologies could potentially be adapted to construct the target molecule or its derivatives by forming a key bond in the structure under catalytic conditions.

| Table 3: Examples of Relevant Palladium-Catalyzed Reactions | |

| Reaction Type | Components |

| C(sp³)–H Arylation | Substrate: PivalaldehydeAryl Source: Methyl 4-iodobenzoateCatalyst: Pd(OAc)₂Ligand: 2-Pyridone derivatives |

| Annulation | Substrates: 1-bromo-2-iodoarenes and amidesCatalyst: Pd(OAc)₂ |

| Cross-Coupling | Substrates: Organozinc reagents and methyl 4-iodobenzoateCatalyst: Tris(dibenzylideneacetone)dipalladium(0) |

Copper-Promoted N-Arylation Strategies

Copper-catalyzed reactions, particularly for forming C-N bonds, are a cost-effective and efficient alternative to palladium-based systems. The Ullmann condensation and related copper-promoted N-arylation reactions are classic examples. In the context of synthesizing derivatives, copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with various boronic acids has been successfully demonstrated. rsc.orgrsc.org This reaction, often facilitated by a copper(I) source like CuI and a suitable ligand, proceeds under relatively mild conditions to form a new C-N bond. mdpi.com

The advantages of copper catalysis include the lower cost and toxicity of copper salts compared to palladium. mdpi.com Microwave-assisted copper-promoted N-arylations have also been developed, significantly reducing reaction times. nih.gov These strategies are highly valuable for creating libraries of N-aryl derivatives from amino-iodobenzoate scaffolds.

| Table 4: Copper-Promoted N-Arylation of a Methyl Aminobenzodiate Isomer | |

| Substrates | Methyl 4-amino-3-iodobenzoate and Arylboronic acids |

| Catalyst System | Copper salt (e.g., CuI) |

| Application | Synthesis of methyl carbazole-3-carboxylate derivatives |

| Significance | Demonstrates C-N bond formation on a closely related scaffold |

| Reference | rsc.orgrsc.org |

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing this compound is contingent on the careful optimization of several reaction parameters. These include the choice of solvent, the use of ligands and additives in catalytic processes, and the control of temperature and pressure.

The selection of an appropriate solvent is critical in influencing reaction rates, yields, and in some cases, the regioselectivity of the synthesis. For reactions involving intermediates in the synthesis of related benzoate derivatives, a range of solvents have been explored. For instance, in the iodination of benzoate precursors, acetic acid is a commonly used solvent. In palladium-catalyzed coupling reactions, which could be employed for the introduction of the amino or iodo group, solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607) have been utilized. The polarity of the solvent can significantly impact the solubility of reactants and the stability of transition states. For instance, polar aprotic solvents are often preferred for nucleophilic substitution reactions.

The use of greener solvents is also a key consideration. Glycerol, a bio-derived solvent, has been successfully used in Sonogashira couplings, a type of cross-coupling reaction, to synthesize triarylamine derivatives, achieving high yields in short reaction times. d-nb.info The use of such solvents not only reduces the environmental impact but can also simplify product purification. d-nb.info

Table 1: Solvent Effects in Related Synthetic Transformations

| Reaction Type | Solvent(s) | Starting Material (Example) | Product (Example) | Yield (%) | Reference |

| Iodination | Acetic Acid | Methyl 2-hydroxy-4-iodobenzoate | - | 85-90 | |

| Palladium-Catalyzed Coupling | THF/Chloroform | Methyl 3-hydroxy-4-iodobenzoate | - | 91 | |

| Sonogashira Coupling | Glycerol | Tris(4-ethynylphenyl)amine and methyl-4-iodobenzoate | TP-3BEs | up to 94 | d-nb.info |

| Sonogashira Coupling | Toluene | Tris(4-ethynylphenyl)amine and methyl-4-iodobenzoate | TP-3BEs | 87 | d-nb.info |

This table presents data from reactions on similar or related compounds to illustrate the impact of solvent choice.

In catalytic reactions, particularly those involving transition metals like palladium, the choice of ligands and additives is crucial for achieving high efficiency and selectivity. Ligands can modulate the electronic properties and steric environment of the metal center, thereby influencing the catalytic activity.

For instance, in palladium-catalyzed C-H activation reactions, mono-protected amino acid (MPAA) ligands have been shown to be highly effective. The optimization of these ligands, including the N-protecting group and the hydrocarbon substituent, can have a dramatic impact on enantioselectivity and efficiency. Additives can also play a significant role. For example, the use of TsOH·H2O as an acid additive in the C4-arylation of indoles with methyl 4-iodobenzoate was found to be highly efficient and mild.

The following table illustrates the impact of different ligands and additives on the yield of a generic palladium-catalyzed cross-coupling reaction.

Table 2: Ligand and Additive Optimization in a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Ligand | Additive | Yield (%) |

| Ligand A | Additive X | 65 |

| Ligand A | Additive Y | 78 |

| Ligand B | Additive X | 85 |

| Ligand B | Additive Y | 92 |

This is a representative table illustrating the general principles of ligand and additive optimization.

Temperature and pressure are fundamental parameters that govern the rate of chemical reactions. In the synthesis of benzoate derivatives, temperature control is essential for maximizing yield and minimizing side reactions. For example, the iodination of a benzoate intermediate in acetic acid is typically carried out at elevated temperatures, such as 80°C, to ensure a reasonable reaction rate. Similarly, palladium-catalyzed coupling reactions are often performed at temperatures ranging from 50°C to 100°C.

In some cases, elevated pressure can be beneficial. For instance, the reduction of a nitro group to an amino group, a key step in a potential synthesis of this compound from a nitro-iodo precursor, can be effectively carried out under hydrogen pressure using a palladium catalyst. Microwave-assisted synthesis, which involves heating in sealed vessels and can lead to superheating and increased pressure, has been shown to accelerate reaction times for the formation of amides from esters.

Table 3: Influence of Temperature on Reaction Yield (Hypothetical)

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 50 | 12 | 65 |

| 80 | 6 | 88 |

| 100 | 4 | 82 (with some byproducts) |

This is a hypothetical data table illustrating the general trend of temperature influence on reaction kinetics.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient chemical processes. d-nb.info

Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents, such as water or bio-derived solvents like glycerol, and minimizing the use of auxiliary substances. d-nb.info

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to increase efficiency and reduce waste.

One approach to a greener synthesis of this compound could involve a one-pot tandem diazotisation–iodination process starting from methyl 3-aminobenzoate. rsc.orgresearchgate.net This method can be more efficient and generate less waste compared to a multi-step synthesis involving protection and deprotection steps. Furthermore, the use of solid-supported reagents, such as a polymer-supported nitrite, can simplify purification and reduce the generation of soluble waste. rsc.org

The development of catalytic methods using earth-abundant and less toxic metals is another area of focus in green chemistry. While palladium is a highly effective catalyst, its high cost and toxicity are concerns. Research into alternative catalysts based on metals like copper or iron is ongoing.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Derivatization of Methyl 3 Amino 4 Iodobenzoate

Functional Group Transformations

Methyl 3-amino-4-iodobenzoate possesses three distinct functional groups that can be selectively modified to generate a diverse range of chemical derivatives.

Reactions at the Amino Group

The primary aromatic amine functionality in this compound is a nucleophilic site, making it amenable to a variety of common transformations. One such reaction is acylation, which serves to protect the amino group or introduce new functional moieties. For instance, the compound can be readily acylated using anhydrides. In a representative procedure, reacting this compound with trifluoroacetic anhydride (B1165640) in a solvent like dichloromethane (B109758) results in the formation of the corresponding trifluoroacetamide (B147638) derivative. chemicalbook.com This reaction proceeds rapidly at room temperature and is often quantitative. chemicalbook.com

Beyond acylation, the amino group can undergo other classical transformations such as diazotization, alkylation, and sulfonylation, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Transformations Involving the Iodine Atom

The carbon-iodine bond is the most reactive site for cross-coupling reactions due to its relatively low bond dissociation energy compared to other aryl-halogen bonds. This feature makes the iodine atom an excellent leaving group in transition-metal-catalyzed reactions. The primary transformations involving the iodine atom are carbon-carbon and carbon-heteroatom bond-forming reactions.

Notable examples include the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, and the Buchwald-Hartwig amination with amines. For instance, the aryl-iodide functionality of a similar compound, methyl 4-iodobenzoate (B1621894), can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene (B32187) to form a new carbon-carbon triple bond. wikipedia.org These reactions significantly expand the synthetic utility of the this compound core, enabling its incorporation into larger, more complex molecules. The most prominent application of the iodine atom's reactivity is in Suzuki–Miyaura cross-coupling, which is detailed in section 3.2.1.

Ester Group Modifications

The methyl ester group of this compound can be modified through several standard organic transformations, although care must be taken to avoid side reactions at the other functional groups.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid (3-amino-4-iodobenzoic acid) under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. However, standard basic conditions can sometimes be harsh. mdpi.com Milder, orthogonal hydrolysis methods have been developed for sensitive substrates, such as those containing amino groups, which can prevent unwanted side reactions. mdpi.comresearchgate.net

Reduction: The ester can be reduced to a primary alcohol ( (3-amino-4-iodophenyl)methanol). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. It is crucial to ensure the reducing agent does not affect other functional groups.

Amidation: The ester can be converted directly to an amide by heating it with an amine, often requiring high temperatures or the use of a catalyst. This reaction allows for the introduction of various substituted or unsubstituted amide functionalities.

Cross-Coupling Reactions Utilizing this compound

The presence of the iodine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing biaryl systems and other complex carbon frameworks.

Suzuki–Miyaura Cross-Coupling Applications

The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com this compound, as an aryl iodide, is a highly reactive electrophilic partner for this transformation. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl iodide with a variety of aryl or vinyl boronic acids or their esters. nih.govnih.gov

This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. mdpi.com The coupling of this compound with different boronic acids can generate a library of substituted 3-aminobiphenyl-4-carboxylic acid derivatives, which are important structures in medicinal chemistry and materials science.

| Boronic Acid Partner | Expected Product | Typical Catalyst/Ligand | Typical Base |

|---|---|---|---|

| Phenylboronic acid | Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate | Pd(PPh₃)₄ | Na₂CO₃ |

| 4-Methoxyphenylboronic acid | Methyl 3'-amino-4-methoxy-[1,1'-biphenyl]-4-carboxylate | Pd(dppf)Cl₂ | K₂CO₃ |

| Thiophene-2-boronic acid | Methyl 4-(thiophen-2-yl)-3-aminobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ |

| Vinylboronic acid | Methyl 3-amino-4-vinylbenzoate | Pd(PPh₃)₄ | Na₂CO₃ |

Palladium-Catalyzed Intramolecular C–H Arylation

Palladium-catalyzed intramolecular C–H arylation is an advanced synthetic strategy that allows for the formation of cyclic structures by creating a new carbon-carbon bond between an aryl halide and a C-H bond within the same molecule. This methodology is highly efficient for synthesizing various heterocyclic and carbocyclic systems.

C–N Bond Formation via Copper-Catalyzed Cross-Coupling with Boronic Acids

The formation of carbon-nitrogen (C–N) bonds is a fundamental transformation in organic synthesis, crucial for the construction of numerous pharmaceuticals, natural products, and materials. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for C–N bond formation. nih.gov this compound, and its isomers like methyl 4-amino-3-iodobenzoate, are excellent substrates for these reactions, particularly in N-arylation processes with boronic acids.

This transformation, a variation of the Chan-Lam coupling, typically involves the reaction of the amino group of the iodobenzoate with an aryl boronic acid in the presence of a copper catalyst. The reaction facilitates the synthesis of N-arylated products, which are precursors to more complex heterocyclic structures. For instance, the copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with various boronic acids serves as a key step in an efficient route to synthesize methyl carbazole-3-carboxylate derivatives. rsc.org This methodology has been successfully applied to the total synthesis of several naturally occurring carbazole (B46965) alkaloids. rsc.org

The reaction generally proceeds under relatively mild conditions and demonstrates tolerance to a wide range of functional groups on the boronic acid partner. researchgate.net The choice of copper source, ligand, base, and solvent can influence the reaction's efficiency and yield.

Table 1: Examples of Copper-Catalyzed N-Arylation for Carbazole Alkaloid Synthesis The following data is based on the N-arylation of the isomeric methyl 4-amino-3-iodobenzoate as a representative example of this chemical transformation.

| Boronic Acid | Product (Carbazole Alkaloid) |

| Phenylboronic acid | Precursor to Glycozoline |

| 4-Methoxyphenylboronic acid | Precursor to Clausine C |

| 3,4-Dimethoxyphenylboronic acid | Precursor to Clausine L |

| 2-Methylphenylboronic acid | Precursor to Glycozolidine |

Cyclization Reactions

The strategically positioned functional groups in this compound make it an ideal precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often employ transition metal catalysts to construct complex polycyclic scaffolds from simple starting materials.

Tandem catalysis, where a single catalyst promotes multiple distinct transformations in a one-pot sequence, is a highly efficient strategy for building molecular complexity. researchgate.net Palladium catalysts are particularly adept at mediating such processes. This compound, as an ortho-iodoaniline derivative, is a suitable starting material for constructing fused tricyclic indoles via tandem palladium-catalyzed reactions. nih.gov

A representative strategy involves a reductant-triggered tandem process that rapidly assembles 3,4-fused tricyclic indoles from three components. researchgate.net This sequence can include a Pd(0)-catalyzed coupling, cyclization, and Michael addition, followed by an intramolecular cyclization to build the final bridged ring system. researchgate.netscilit.com Such methods are highly valued for their atom economy and ability to generate complex indole (B1671886) alkaloids and related structures. nih.gov The Larock indole synthesis, another powerful palladium-catalyzed method, provides a foundation for the rapid assembly of tricyclic indoles from halo-anilines and alkynes. nih.gov

Table 2: Key Features of Tandem Palladium Catalysis for Fused Indole Synthesis

| Feature | Description |

| Catalyst | Typically a Pd(0) complex, such as Pd₂(dba)₃. |

| Reactants | ortho-iodoanilines (e.g., this compound), alkynes, and other coupling partners. |

| Reaction Type | Multi-component tandem reactions involving coupling, cyclization, and annulation. nih.govscilit.com |

| Products | Complex 3,4-fused tricyclic indole skeletons. researchgate.net |

Beyond five- and six-membered rings, derivatives of iodinated aminobenzoates are instrumental in synthesizing larger, medium-sized nitrogen-containing heterocycles. The synthesis of benzoannulated eight- and nine-membered heterocyclic rings has been accomplished using methyl 4-amino-3-iodobenzoate, an isomer of the title compound. crossref.org These larger ring systems are of interest in medicinal chemistry and materials science. nih.gov The synthetic strategies often involve multi-step sequences that utilize the reactivity of both the amino and iodo substituents to build the macrocyclic architecture.

Isocoumarins are a class of lactones that form the core structure of many biologically active compounds. rsc.org Derivatives of this compound can be envisioned as precursors for isocoumarin (B1212949) synthesis through electrophile-promoted cyclization. This strategy typically involves first converting the starting material into an intermediate containing an ortho-alkynyl group. For example, an ortho-ynamidyl benzoate (B1203000) ester, which could be derived from the aminobenzoate, can undergo a rapid and efficient electrophilic cyclization. rsc.org

In this reaction, an electrophile (such as an iodine or selenium source) attacks the alkyne, triggering a cyclization event that forms the isocoumarin ring system. This process allows for the direct incorporation of a halogen or selenium atom at the 4-position of the isocoumarin, providing a handle for further functionalization. rsc.org

Table 3: Electrophile-Promoted Cyclization for Isocoumarin Synthesis

| Electrophile Source | Resulting Substituent at 4-position |

| I₂ (Iodine) | Iodo |

| ICl (Iodine monochloride) | Chloro |

| NBS (N-Bromosuccinimide) | Bromo |

| PhSeCl (Phenylselenyl chloride) | Phenylseleno |

Derivatization for Analytical and Biological Studies

The primary amino group in this compound allows for derivatization, a crucial step in many analytical methods. Derivatization is employed to enhance the analyte's properties for separation and detection, for instance, by improving its volatility for gas chromatography (GC) or its detectability for high-performance liquid chromatography (HPLC). iu.edusigmaaldrich.com

For primary amines, derivatization can be achieved through various reactions, including acylation or silylation. iu.edu These modifications can introduce a chromophore or fluorophore for UV or fluorescence detection, or improve ionization efficiency for mass spectrometry (MS). nih.govmdpi.com This is particularly important for quantitative analysis in complex matrices like biological or environmental samples. sigmaaldrich.com The choice of derivatizing agent depends on the analytical technique and the desired sensitivity.

Table 4: Common Derivatization Reagents for Primary Amine Analysis

| Derivatization Reagent | Abbreviation | Analytical Technique | Advantage |

| Trifluoroacetic anhydride | TFAA | GC-MS | Forms stable and volatile derivatives. iu.edu |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | A silylating agent that increases volatility. iu.edu |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | HPLC-Fluorescence | Introduces a fluorescent tag for high sensitivity. sigmaaldrich.com |

| 2,4,6-trimethylpyrylium tetrafluoroborate | TMPy | LC-MS | Improves ionization efficiency for mass spectrometry. mdpi.com |

| Chiral 4-imidazolidinone reagents | CIMs | LC-MS/MS | Allows for chiral separation and discrimination of primary amines. researchgate.net |

Applications of Methyl 3 Amino 4 Iodobenzoate in Advanced Chemical Research

Precursor in Medicinal Chemistry

Methyl 3-amino-4-iodobenzoate is a highly functionalized aromatic compound that serves as a critical starting material and intermediate in the synthesis of complex organic molecules for pharmaceutical applications. fishersci.dethermofisher.com Its structure, featuring an amine, an iodine atom, and a methyl ester on a benzene (B151609) ring, offers multiple reactive sites that can be selectively modified. This versatility makes it a valuable building block for constructing novel molecular scaffolds designed for therapeutic purposes. meekapharmacare.com

Synthesis of Drug Molecules and Intermediates

The strategic placement of the amino, iodo, and ester functional groups allows for a variety of chemical transformations, such as acylation, cross-coupling reactions, and ester hydrolysis or amidation. This multi-functionality is leveraged by medicinal chemists to build complex drug candidates.

A notable application is its use as an intermediate in the synthesis of inhibitors for viral polymerases, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase. googleapis.com In a patented synthetic route, 3-Amino-4-iodobenzoic acid is first converted to this compound. This intermediate is then further elaborated through a series of reactions, including protection of the amine, a palladium-catalyzed cross-coupling reaction, deprotection, and final modifications, to yield potent therapeutic agents. googleapis.com

Table 1: Synthesis of this compound as a Pharmaceutical Intermediate googleapis.com

| Reactant | Reagent(s) | Product | Purpose |

|---|

Development of Anti-Cancer Drugs

In the field of oncology, the discovery of novel small molecules that can selectively target cancer cells is a primary objective. This compound serves as a foundational scaffold for generating libraries of diverse compounds for anti-cancer screening. The iodo group is particularly useful as it allows for the introduction of molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of intricate molecular architectures that are often required for potent and selective biological activity. These resulting complex molecules are then evaluated as potential anti-cancer agents targeting various aspects of cancer biology, including cell signaling pathways and enzymatic activity.

Synthesis of Carbazole (B46965) Alkaloids

Carbazole alkaloids are a class of naturally occurring heterocyclic compounds, many of which exhibit significant biological activities. The synthesis of these structures often relies on the formation of a diarylamine followed by an intramolecular cyclization. Halogenated anilines are common precursors in these synthetic strategies. While the specific use of this compound in the synthesis of carbazole alkaloids is not extensively documented in prominent literature, its structure is amenable to synthetic routes, such as palladium-catalyzed Buchwald-Hartwig amination with a substituted phenylboronic acid, which would be a key step in constructing a carbazole framework.

Research into Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation in adults is linked to the formation and progression of various cancers. Consequently, the development of small-molecule inhibitors of this pathway is an important strategy in oncology. These inhibitors are often complex heterocyclic compounds designed to interact with key proteins in the pathway, such as Smoothened (SMO). As a versatile chemical intermediate, this compound provides a valuable starting point for the synthesis of novel compound libraries. Chemists can utilize its multiple reaction sites to build unique molecular scaffolds that can be screened for their ability to modulate the Hh pathway, potentially leading to the discovery of new therapeutic agents.

Role in Materials Science

The utility of this compound extends beyond pharmaceuticals into the realm of materials science, particularly in the development of organic materials with specific optical and electronic properties. fishersci.de

Development of Optoelectronic Materials

The compound has been successfully employed as a precursor in the synthesis of advanced photoresponsive materials. uni-muenchen.de Specifically, it is used to create diazocines, which are cyclic azobenzene (B91143) derivatives. These molecules can function as "photoswitches," changing their shape and properties upon exposure to light of a specific wavelength. This behavior is highly desirable for applications in optoelectronics, including molecular switches, optical data storage, and smart materials.

In a documented synthesis, this compound undergoes a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling process, which is a key step in forming the larger, functional diazocine structure. uni-muenchen.de Furthermore, the compound has been used in visible-light-driven photoredox catalysis to prepare fluorinated aromatic compounds, demonstrating its utility in reactions that are fundamental to creating materials with tailored electronic properties. mdpi.com

Table 2: Application in the Synthesis of Optoelectronic Precursors uni-muenchen.de

| Reactant | Reaction Type | Product Class | Application |

|---|

Application in Organic Light Emitting Diode (OLED) Development

Organic Light Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering advantages such as high contrast, low power consumption, and flexibility. The performance of an OLED device is intrinsically linked to the properties of the organic materials used in its various layers, including the emissive layer, hole transport layer (HTL), and electron transport layer (ETL). The development of novel organic materials with tailored electronic and photophysical properties is a primary focus of OLED research.

This compound possesses structural features that suggest its potential as a precursor for the synthesis of materials for OLEDs. The presence of an iodo group allows for its use in cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing the extended π-conjugated systems that are characteristic of many OLED materials. For instance, the aryliodide functionality could be coupled with various boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to synthesize larger, conjugated molecules.

Table 1: Potential Synthetic Routes for OLED Materials using Aryl Halides

| Coupling Reaction | Reactants | Potential Product Type |

|---|---|---|

| Suzuki Coupling | Aryl halide, Arylboronic acid | Biphenyls, Polyaryls |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Aryl alkynes, Conjugated polymers |

Intermediate in Agrochemical Research

The agrochemical industry continually seeks to develop new and more effective fungicides, herbicides, and insecticides to protect crops and ensure food security. The synthesis of these complex organic molecules often relies on versatile building blocks that can be elaborated into the final active ingredients.

This compound is cited as an intermediate in the field of agrochemicals. The presence of three distinct functional groups on the benzene ring provides multiple reaction sites for constructing the complex molecular frameworks of modern pesticides. For example, the amino group can be converted into a variety of other functional groups or used as a point of attachment for other molecular fragments. The iodo substituent is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, allowing for the introduction of diverse substituents that can modulate the biological activity of the final compound.

However, similar to the field of OLEDs, specific examples of agrochemicals synthesized from this compound are not extensively documented in publicly available research literature or patents. While its potential as a precursor is clear from a chemical standpoint, its actual implementation in the synthesis of commercial or late-stage developmental agrochemicals is not widely reported.

Application in Dyestuff Chemistry

The synthesis of dyes is a cornerstone of the chemical industry, with applications ranging from textiles and plastics to printing and imaging. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are one of the largest and most important classes of synthetic dyes due to their vibrant colors and versatility.

The chemical structure of this compound makes it a suitable candidate for use in the synthesis of azo dyes. The primary aromatic amino group can be readily converted into a diazonium salt through a process called diazotization. This diazonium salt can then be reacted with a suitable coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, in an azo coupling reaction to form an azo dye. The substituents on both the diazonium component (derived from this compound) and the coupling component would influence the color and properties of the resulting dye.

Despite the clear synthetic pathway to azo dyes from this precursor, a comprehensive search of scientific and patent literature did not reveal specific examples of dyes that are synthesized using this compound as a starting material. While its utility in dyestuff chemistry is often mentioned by chemical suppliers, detailed research or industrial applications are not prominently reported in the public domain.

Table 2: General Steps in Azo Dye Synthesis

| Step | Process | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine, Nitrous acid | Diazonium salt |

Compound Information

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbazole |

| Phenol |

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are instrumental in providing detailed information about the carbon-hydrogen framework of Methyl 3-amino-4-iodobenzoate.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons directly bonded to the iodine, nitrogen, and carboxyl groups, as well as the unsubstituted aromatic carbons and the methyl carbon, would all appear at characteristic positions in the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | |---|---|---| | Aromatic H | 7.0 - 8.0 | Doublet, Doublet of doublets | | Amino (NH₂) | Broad singlet | | Methyl (CH₃) | 3.8 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-COOCH₃ | 130 - 140 |

| Aromatic C-H | 110 - 130 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods probe the different vibrational modes of the chemical bonds.

IR spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester, the C-N stretching, the C-O stretching of the ester, and the aromatic C-H and C=C stretching vibrations. The presence of a strong absorption band around 1700-1730 cm⁻¹ would be a clear indication of the ester carbonyl group. The N-H stretching vibrations of the amino group would typically appear as two bands in the region of 3300-3500 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the aromatic ring vibrations and the C-I bond would be expected to give rise to distinct signals in the Raman spectrum. Studies on related iodobenzoic acid complexes have utilized both FT-IR and FT-Raman spectroscopy to analyze their molecular structures.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ester (C=O) | Stretch | 1700 - 1730 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns. For this compound (C₈H₈INO₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (approximately 277.06 g/mol ).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and potentially the cleavage of the C-I bond. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. While specific fragmentation data for this compound is not detailed in the provided search results, the use of mass spectrometry for the characterization of related compounds and reaction products is a standard practice.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice.

This technique would unequivocally confirm the substitution pattern on the benzene (B151609) ring and the conformation of the ester group. While no specific crystal structure data for this compound was found, a patent document mentions the use of X-ray diffraction in the context of related compounds, indicating its importance in structural analysis. The Cambridge Structural Database (CSD) is a repository for such data, and a search for this specific compound or its close analogs could potentially yield crystallographic information.

Advanced Spectroscopic Techniques in Reaction Monitoring and Kinetic Studies

In modern chemical research, advanced spectroscopic techniques are increasingly used for in-situ reaction monitoring and kinetic studies. Techniques such as ReactIR (in-situ FT-IR) and process NMR can provide real-time information about the concentration of reactants, intermediates, and products throughout the course of a chemical reaction.

For reactions involving this compound, such as Sonogashira couplings, these techniques could be employed to monitor the consumption of the starting material and the formation of the product by tracking characteristic vibrational bands (e.g., the C≡C stretch of the alkyne product) or NMR signals. This real-time data is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring reaction completion. While specific studies detailing the use of these advanced techniques for monitoring reactions of Methyl 3--amino-4-iodobenzoate were not identified, the principles of these methods are broadly applicable to its chemistry. For example, the progress of reactions can be monitored by HPLC analysis, which relies on spectroscopic detectors. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 4 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-amino-4-iodobenzoate, DFT calculations can provide valuable insights into its molecular orbital energies, charge distribution, and reactivity indicators.

A typical DFT calculation for this molecule would involve geometry optimization followed by the calculation of electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.govresearchgate.net

Key Electronic Properties:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For substituted aminobenzoates, the HOMO is typically localized on the benzene (B151609) ring and the amino group, while the LUMO is distributed over the ester group and the aromatic ring. The presence of the electron-donating amino group and the electron-withdrawing iodo and ester groups will significantly influence these energies.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the methyl group, indicating their electrophilic character.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Reflects chemical reactivity and stability. researchgate.net |

| Dipole Moment | ~ 2.5 to 3.5 Debye | Quantifies the overall polarity of the molecule. |

Note: These values are estimations based on DFT studies of similar molecules like ethyl 4-aminobenzoate (B8803810) and other substituted benzoic acids and may vary depending on the specific computational method used. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations of Reactivity

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, providing insights into its reactivity and interactions with other molecules. utwente.nl MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Investigating Reactivity:

Solvation Effects: MD simulations can model the behavior of this compound in different solvents. The explicit modeling of solvent molecules allows for the study of how hydrogen bonding and other intermolecular interactions influence the conformation and reactivity of the solute.

Interaction with Reagents: By simulating the interaction of this compound with other reactants, it is possible to explore potential reaction pathways. For instance, simulations could model the approach of an electrophile to the electron-rich aromatic ring or a nucleophile to the electrophilic carbon of the ester group. The presence of the bulky iodine atom can sterically hinder certain approaches, a factor that can be effectively studied using MD.

Halogen Bonding: The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. MD simulations that incorporate models for halogen bonding can predict and characterize these interactions with other molecules, which can be crucial for its role in larger molecular assemblies or biological systems. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the ester, C-N stretching, C-I stretching, and various aromatic C-H and C-C vibrations. Comparing the predicted spectrum with experimental data can help in confirming the molecular structure.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric) | 3450 - 3500 | Medium |

| N-H Stretch (symmetric) | 3350 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=O Ester Stretch | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Ester Stretch | 1100 - 1300 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Note: These are typical ranges and the exact values would be obtained from specific DFT calculations. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. chemaxon.comgithub.io The calculations would predict distinct signals for the aromatic protons, the amino protons, and the methyl protons, with their chemical shifts influenced by the electronic effects of the substituents. Similarly, the chemical shifts for each unique carbon atom in the molecule can be calculated.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the resulting UV-Vis absorption spectrum. nih.gov For this compound, the spectrum is expected to show absorption bands in the UV region corresponding to π-π* transitions within the aromatic system.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies can map out the potential energy surface, identify transition states, and calculate activation energies.

Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. The iodine atom is deactivating but ortho-, para-directing. Computational modeling can predict the most likely sites for further electrophilic substitution on the aromatic ring by calculating the energies of the intermediate carbocations (sigma complexes).

Nucleophilic Acyl Substitution: The ester functionality can undergo nucleophilic acyl substitution. Computational methods can model the reaction pathway, including the formation of the tetrahedral intermediate and the departure of the methoxy (B1213986) leaving group.

Cross-Coupling Reactions: The carbon-iodine bond is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT calculations can be used to study the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of catalysts and ligands. researchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The development of new, efficient, and selective methods for synthesizing Methyl 3-amino-4-iodobenzoate and its analogs is a key research focus. Traditional methods often involve direct electrophilic iodination of methyl 3-aminobenzoate (B8586502), but these can suffer from issues with regioselectivity and the need for protective groups.

Emerging strategies aim to overcome these limitations. One promising approach is the one-pot tandem diazotisation–iodination of aryl amines. rsc.orgresearchgate.net This method converts a readily available amine, such as methyl 3-aminobenzoate, into the corresponding aryl iodide under mild conditions, offering an operationally simple and effective route. rsc.orgresearchgate.net Research continues to optimize these tandem processes for broader substrate scopes and higher yields.

Another area of development involves multi-step synthetic sequences starting from different precursors. For instance, processes involving the iodination of a precursor followed by the reduction of a nitro group to an amine are being refined for better efficiency and selectivity. acs.org

| Synthetic Strategy | Key Features | Potential Advantages | Reference(s) |

| Tandem Diazotisation–Iodination | One-pot conversion of amine to iodide via a diazonium salt. | Mild conditions, operational simplicity, suitable for late-stage iodination. | rsc.org, researchgate.net |

| Electrophilic Iodination | Direct iodination using reagents like N-iodosuccinimide (NIS). | Potentially fewer steps. | |

| Multi-step Synthesis | Sequential reactions, e.g., nitration, iodination, and reduction. | Allows for precise control over substitution patterns. | acs.org |

Exploration of New Catalytic Systems

The iodo- and amino-substituents on this compound make it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. Future research is heavily invested in discovering and optimizing new catalytic systems to expand its synthetic utility.

Palladium and copper catalysts have traditionally been used for reactions like Sonogashira, Suzuki, and Buchwald-Hartwig couplings with similar aryl iodides. gla.ac.ukbeilstein-journals.org However, the focus is shifting towards more sustainable and efficient catalysts. Dual nickel/photocatalytic systems are emerging as a powerful tool for cross-coupling reactions. nih.govresearchgate.net For example, a system using a carbon nitride semiconductor as a recyclable photocatalyst in conjunction with a nickel complex has been shown to effectively catalyze the coupling of aryl halides with carboxylic acids and thiols. nih.govresearchgate.net Applying such systems to this compound could enable novel, energy-efficient transformations.

Mechanochemistry, which uses mechanical force to drive chemical reactions, is another frontier. Mechanistic studies on mechanometallaphotoredox catalysis have shown promise for conducting reactions with increased tolerance to air and minimized solvent use, which could be applied to reactions involving this compound. acs.org

| Catalytic System | Reaction Type | Emerging Trend | Reference(s) |

| Palladium/Copper | Sonogashira, Suzuki, etc. | Development of more active and stable ligand systems. | , beilstein-journals.org |

| Dual Nickel/Photocatalysis | C-O, C-S, and C-C bond formation. | Use of inexpensive, recyclable semiconductor photocatalysts (e.g., carbon nitrides). | nih.gov, researchgate.net |

| Mechanometallaphotoredox | Cross-coupling reactions. | Solvent-minimized, aerobic conditions for improved sustainability. | acs.org |

Untapped Applications in Chemical Biology and Materials Science

While this compound is recognized as a valuable intermediate in pharmaceutical synthesis, its full potential in chemical biology and materials science remains largely untapped. thermofisher.comsmolecule.com

In chemical biology, it serves as a key building block for synthesizing inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. nih.govgoogle.comnih.gov Derivatives are being explored for the development of new PARP inhibitors and radio-labeled imaging agents for diagnostics. gla.ac.uknih.gov Future work could involve using this scaffold to create photoactivatable prodrugs or chemical probes to study biological processes with high spatiotemporal control. mdpi.com

In materials science, the functional groups of this compound offer handles for polymerization and incorporation into novel materials. The amino group can be used to form polyamides or polyimides, while the iodo-substituent allows for post-polymerization modification via cross-coupling reactions. This could lead to the development of new functional polymers with tailored electronic, optical, or thermal properties. Its structural similarity to precursors for benzothiazoles suggests potential applications in creating materials with unique photophysical characteristics. mdpi.com

Development of Structure-Activity Relationships for New Derivatives

Systematic exploration of derivatives of this compound is crucial for developing new therapeutic agents. By modifying the three key functional groups, researchers can fine-tune the molecule's properties to optimize its interaction with biological targets.

Structure-activity relationship (SAR) studies are essential in this endeavor. For example, in the context of PARP inhibitors, modifications to the core structure derived from this compound can significantly impact potency and selectivity. nih.govresearchgate.net Research is focused on understanding how changes to the substituents on the phenyl ring affect binding affinity and pharmacokinetic properties. acs.orgresearchgate.net Computational methods like molecular docking are increasingly used alongside experimental screening to predict the binding of new derivatives to target proteins and guide synthetic efforts. researchgate.net

Future SAR studies will likely involve creating libraries of diverse derivatives through combinatorial chemistry and high-throughput screening to identify lead compounds for various diseases, including cancer and neurodegenerative disorders. rsc.orgacs.org

Sustainable Synthesis and Green Chemistry Applications

Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction. mlsu.ac.inwisdomgale.comnottingham.ac.uk This involves developing processes that reduce waste, minimize energy consumption, and use less hazardous substances. mlsu.ac.inwisdomgale.com

Flow chemistry represents a significant advance in this area. syrris.comamt.ukmdpi.com Performing reactions in continuous flow reactors can improve heat and mass transfer, leading to cleaner reactions, higher yields, and enhanced safety, especially for potentially hazardous reactions like nitrations or hydrogenations that might be part of a synthetic route. acs.orgamt.uk The selective hydrogenation of halogenated nitroaromatics, a key transformation for related compounds, has been successfully demonstrated in flow systems. acs.orgcatalysis.de

The use of biocatalysis and greener solvents are other important avenues. wisdomgale.comresearchgate.net Exploring enzymatic routes for the synthesis or modification of this compound could offer high selectivity under mild, aqueous conditions. Similarly, replacing traditional volatile organic solvents with more environmentally benign alternatives is a key goal for sustainable chemical manufacturing. mdpi.com

常见问题

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | NIS, DCM, 0°C → RT, 12 h | 75–85 | |

| Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd-C in MeOH | 60–70 | |

| Esterification | (CH₃)₂SO₄, K₂CO₃, acetone, reflux | >90 |

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?

Answer:

The iodine atom in this compound is highly reactive in palladium-catalyzed cross-coupling. Optimization considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl coupling; lower catalyst loadings (1–2 mol%) reduce costs .

- Base choice : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) enhance reactivity.

- Amino group stability : The free amine may coordinate Pd, causing deactivation. Protection with acetyl or trifluoroacetyl groups prior to coupling is recommended .

Data Contradiction Note : While Miyaura et al. report high yields with Pd(PPh₃)₄ , recent studies suggest PdCl₂(dppf) improves selectivity for sterically hindered substrates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The amino group (δ 5.2–5.8 ppm, broad singlet) and iodinated aromatic protons (δ 7.8–8.2 ppm) are diagnostic. The ester methyl group appears at δ 3.8–3.9 ppm .

- IR Spectroscopy : N-H stretch (3300–3500 cm⁻¹), ester C=O (1700–1750 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 292 (C₈H₈INO₂).

Advanced: What challenges arise in X-ray crystallography analysis of this compound derivatives?

Answer:

- Heavy atom effects : The iodine atom causes significant absorption, requiring data collection with Mo-Kα radiation and empirical absorption corrections using programs like SADABS .

- Disorder in the amino group : Free rotation of the NH₂ group may lead to crystallographic disorder, complicating refinement. SHELXL’s restraints (e.g., DFIX for N-H bonds) are critical for modeling .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Toxicity : Potential skin/eye irritant (R36/37/38). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent iodine loss or oxidation .

Advanced: How does the amino group influence electrophilic substitution in this compound?

Answer:

The amino group is a strong ortho/para-directing group, but steric and electronic effects from the adjacent iodine and ester alter reactivity:

- Nitration : Occurs preferentially at the 5-position (meta to iodine, para to NH₂) due to steric hindrance from the ester .

- Halogenation : Electrophiles like Br₂ favor the 6-position (ortho to NH₂), but competing iodination is suppressed due to the existing iodine .

Basic: What purification methods ensure high purity (>98%) of this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline product .

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes unreacted starting materials .

Advanced: What mechanistic insights explain iodine displacement in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The electron-withdrawing ester and amino groups activate the aryl iodide for NAS:

- SNAr Mechanism : Iodine acts as a leaving group under basic conditions (e.g., NaOH in DMSO). The rate is enhanced by resonance stabilization of the Meisenheimer intermediate .

- Competing Pathways : In polar aprotic solvents, radical pathways (e.g., Ullmann coupling) may compete, requiring careful control of reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。